molecular formula C6H3BrF3N3 B13201872 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile

Cat. No.: B13201872
M. Wt: 254.01 g/mol
InChI Key: RRVWWHARSPTQML-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile (CAS: Not explicitly provided in evidence, but structurally inferred) is a pyrazole-based heterocyclic compound featuring:

  • A bromine atom at the 4-position of the pyrazole ring.
  • A trifluoromethyl (-CF₃) group at the 3-position.
  • An acetonitrile (-CH₂CN) substituent at the 1-position.

This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules due to its reactive nitrile group and halogenated/fluorinated substituents, which enhance lipophilicity and metabolic stability .

Properties

Molecular Formula

C6H3BrF3N3

Molecular Weight

254.01 g/mol

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile

InChI

InChI=1S/C6H3BrF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,2H2

InChI Key

RRVWWHARSPTQML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC#N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of pyrazole derivatives bearing trifluoromethyl and cyano groups typically involves cycloaddition reactions or nucleophilic substitutions on appropriately functionalized pyrazole precursors. The presence of bromine at the 4-position of the pyrazole ring requires selective halogenation or the use of brominated starting materials.

Cycloaddition Approach via 1,1-Dicyanoalkenes and Trifluoromethylated Diazo Compounds

A notable method involves the silver-catalyzed [3 + 2] cycloaddition between 1,1-dicyanoalkenes and trifluoromethyl-substituted diazo compounds, followed by elimination and aromatization steps to yield trifluoromethylated pyrazole carbonitriles. This reaction proceeds efficiently under mild conditions with catalytic silver salts and bases such as N,N,N',N'-tetramethylethylenediamine (TMEDA).

Key reaction conditions and observations:

  • Reaction performed in tetrahydrofuran solvent at room temperature for approximately 12 hours.
  • Use of catalytic silver acetate or silver carbonate significantly improves yield and selectivity.
  • Post-reaction workup includes extraction, quenching of cyanide by-products with sodium hypochlorite, drying, and purification by silica gel chromatography.
  • The reaction mechanism involves the formation of silver trifluorodiazoethylide intermediates, followed by regioselective cycloaddition and base-promoted cyanide elimination to form the aromatic pyrazole ring.

This method allows the dual incorporation of trifluoromethyl and cyano groups into the pyrazole core in a single step, enhancing synthetic efficiency and practicality.

Halogenation and Substitution Routes

Another approach involves the preparation of 4-bromo-3-(trifluoromethyl)-1H-pyrazole intermediates, which are then functionalized at the nitrogen position with acetonitrile substituents. This can be achieved via nucleophilic substitution of a suitable pyrazole precursor bearing a leaving group with a cyanomethyl nucleophile.

While detailed protocols specific to this compound are scarce, analogous pyrazole derivatives have been synthesized using microwave-assisted reflux reactions, hydrazine hydrate treatments, and subsequent functional group modifications under controlled conditions.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate pyrazole derivative synthesis, including trifluoromethyl-substituted analogs. For example, refluxing mixtures containing pyrazole precursors, hydrazine hydrate, and appropriate aldehydes or nitriles in ethanol under microwave conditions (e.g., 300 MHz for 90 minutes) has yielded high-purity products with good isolated yields (typically 70–95%).

Such microwave-assisted methods reduce reaction times and improve yields compared to conventional heating, making them attractive for preparing complex pyrazole derivatives.

Comparative Data on Yields and Conditions

Method Key Reagents/Conditions Reaction Time Yield (%) Notes
Silver-catalyzed cycloaddition 1,1-Dicyanoalkene, CF3-diazo compound, AgOAc/Ag2CO3, TMEDA, THF 12 hours, room temp Moderate to high Efficient dual incorporation of CF3 and CN; mild conditions; chromatography required
Microwave-assisted reflux Pyrazole precursors, hydrazine hydrate, ethanol, microwave 90 min to 6 hours 70–95 Rapid synthesis; high purity; suitable for hydrazone intermediates
Nucleophilic substitution 4-bromo-3-(trifluoromethyl)pyrazole precursor, cyanomethyl nucleophile Variable Not explicitly reported Requires selective halogenation and functional group transformations

Mechanistic Insights

The silver-catalyzed cycloaddition mechanism involves:

  • Formation of a silver-trifluorodiazoethylide complex from trifluoromethyl diazo precursors.
  • [3 + 2] Cycloaddition with electron-deficient alkenes (1,1-dicyanoalkenes) to form pyrazoline intermediates.
  • Base-promoted elimination of cyanide groups and aromatization to yield the pyrazole ring system.
  • Regioselectivity is influenced by the electrophilicity of the alkene carbons and coordination of silver to cyano groups.

Microwave-assisted synthesis likely accelerates hydrazone formation and cyclization steps by rapid heating and enhanced molecular interactions, leading to improved yields and shorter reaction times.

Summary and Outlook

The preparation of this compound primarily relies on advanced cycloaddition strategies and selective functionalization of pyrazole intermediates. Silver-catalyzed cycloadditions offer a highly efficient route to incorporate trifluoromethyl and cyano groups simultaneously, while microwave-assisted methods provide rapid and high-yielding alternatives for pyrazole derivative synthesis.

Further optimization and detailed reporting of reaction parameters specific to this compound would enhance reproducibility and scalability for industrial or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Positions) Key Differences
2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile N/A C₇H₅BrF₃N₃ ~268.03* 1: -CH₂CN; 3: -CF₃; 4: -Br Reference compound
2-(4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 2090949-57-6 C₇H₅BrF₃N₃ 268.03 1: -CH₂CN; 3: -CF₃; 4: -Br; 5: -CH₃ Additional methyl group at position 5
(4-Bromo-1H-pyrazol-1-yl)acetonitrile 925224-08-4 C₅H₄BrN₃ 198.01 1: -CH₂CN; 4: -Br Lacks -CF₃ group at position 3
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile 1310379-44-2 C₆H₆BrN₃ 200.04 1: -CH₃; 3: -CH₂CN; 4: -Br Methyl group at position 1 instead of -CF₃
2-{4-[5-(Furan-2-yl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile 321848-25-3 C₁₄H₁₆N₄O 256.30 Pyrazole fused with furan and piperidine Bulkier, non-halogenated substituents

*Molecular weight inferred from structurally similar compounds in and .

Key Observations:
  • Substituent Effects : The trifluoromethyl group at position 3 increases molecular weight and electron-withdrawing properties compared to analogs lacking -CF₃ (e.g., 925224-08-4) .
  • Positional Isomerism : Methyl or bromine at position 5 (e.g., 2090949-57-6) alters steric hindrance and reactivity .
Reactivity Trends:
  • The -CF₃ group in the target compound reduces electron density at position 3, directing electrophilic attacks to position 4.
  • Bromine at position 4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than non-brominated analogs .

Biological Activity

2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a bromine atom and a trifluoromethyl group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.

The molecular formula of this compound is C7H5BrF3N3C_7H_5BrF_3N_3 with a molecular weight of approximately 257.03 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

The biological activity of pyrazole derivatives often involves their ability to interact with specific enzymes or receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to targets. The bromine atom may also play a role in the compound's reactivity and interaction with biological systems.

Biological Activities

Research has indicated several potential biological activities associated with pyrazole derivatives, including:

  • Antimicrobial Activity : Some studies have shown that pyrazole compounds exhibit significant antibacterial and antifungal properties. For instance, derivatives similar to this compound have demonstrated efficacy against various microbial strains, suggesting a broad-spectrum antimicrobial potential.
  • Anti-inflammatory Effects : Pyrazole derivatives are often investigated for their anti-inflammatory properties. Compounds in this class have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Anticancer Activity : There is emerging evidence that certain pyrazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Studies : In a comparative study of various pyrazole derivatives, compounds structurally related to this compound were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, highlighting their potential as antimicrobial agents .
  • Anti-inflammatory Research : A study focused on the synthesis of pyrazole-based anti-inflammatory agents reported that certain derivatives showed significant inhibition of COX-2 activity with IC50 values in the low micromolar range. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects .
  • Anticancer Activity : Research on the anticancer properties of pyrazole derivatives revealed that some compounds induced apoptosis in human cancer cell lines. For instance, structural modifications similar to those found in this compound resulted in increased cytotoxicity against breast cancer cells .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against S. aureus and E. coli
Anti-inflammatoryInhibition of COX-2 with IC50 values in low micromolar range
AnticancerInduction of apoptosis in breast cancer cell lines

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